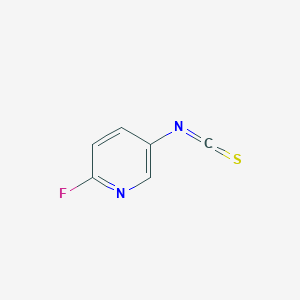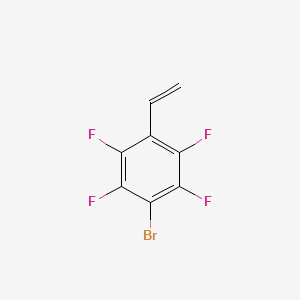
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is a halogenated aromatic compound with the molecular formula C8H3BrF4. It is characterized by the presence of bromine, fluorine, and a vinyl group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene can be synthesized through various methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-vinylbenzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 2,3,5,6-tetrafluoro-4-ethylbenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of ethyl-substituted compounds .
Scientific Research Applications
1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The vinyl group provides a site for further functionalization, enabling the synthesis of diverse derivatives .
Comparison with Similar Compounds
1-Bromo-2,3,5,6-tetrafluorobenzene: Lacks the vinyl group, making it less versatile for further functionalization.
2,3,5,6-Tetrafluoro-4-vinylbenzene: Lacks the bromine atom, reducing its reactivity in substitution reactions.
Uniqueness: 1-Bromo-2,3,5,6-tetrafluoro-4-vinylbenzene is unique due to the combination of bromine, fluorine, and a vinyl group on the benzene ring. This combination imparts distinct reactivity and versatility, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H3BrF4 |
|---|---|
Molecular Weight |
255.01 g/mol |
IUPAC Name |
1-bromo-4-ethenyl-2,3,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C8H3BrF4/c1-2-3-5(10)7(12)4(9)8(13)6(3)11/h2H,1H2 |
InChI Key |
ZPIVLPOWNWQXSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=C(C(=C1F)F)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


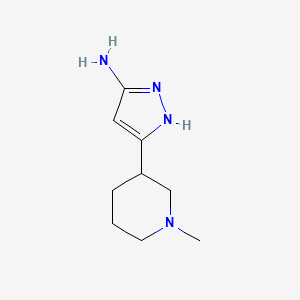
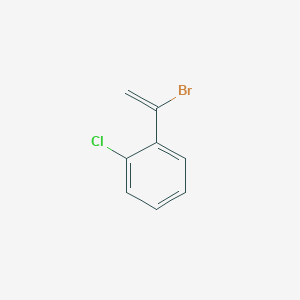
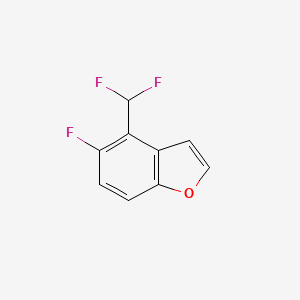
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
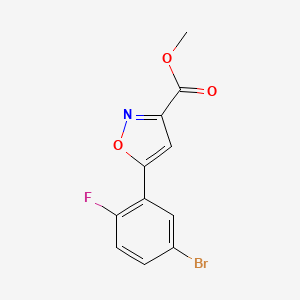
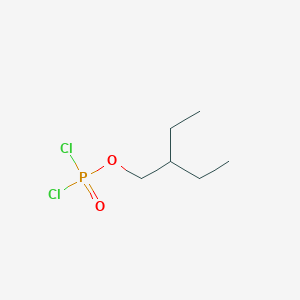
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
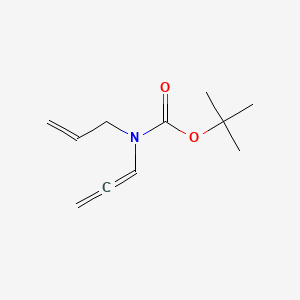
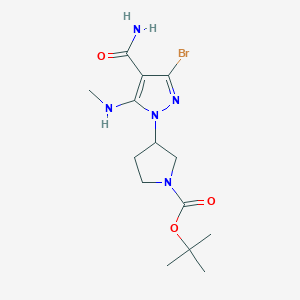

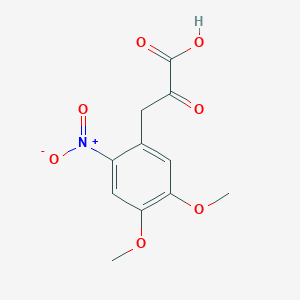
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
![6-Methoxyimidazo[1,5-a]pyridin-3-amine](/img/structure/B13702768.png)
